3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine
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Overview
Description
3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine is a complex organic compound that features a piperidine ring, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine typically involves multiple steps, including nucleophilic substitution, catalytic reduction, and reductive amination. One common approach starts with commercially available 2-chloroquinoline, which undergoes nucleophilic substitution followed by Suzuki coupling to introduce the phenyl group. Catalytic reduction is then employed to reduce the intermediate, and reductive amination is used to introduce the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and efficiency while minimizing costs and environmental impact. These methods often involve the use of high-throughput reactors and advanced purification techniques to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one
- 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide
Uniqueness
3-(1-Ethylpiperidin-2-yl)-N-phenylpyridin-2-amine is unique due to its combination of a piperidine ring, a pyridine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various research and industrial applications .
Properties
Molecular Formula |
C18H23N3 |
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Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(1-ethylpiperidin-2-yl)-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C18H23N3/c1-2-21-14-7-6-12-17(21)16-11-8-13-19-18(16)20-15-9-4-3-5-10-15/h3-5,8-11,13,17H,2,6-7,12,14H2,1H3,(H,19,20) |
InChI Key |
KQATWIICTQTCPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=C(N=CC=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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